N4-Acetylcytosine
Overview
Description
N4-Acetylcytosine is a chemical modification found in RNA, specifically in transfer RNA, ribosomal RNA, and messenger RNA. This modification is highly conserved across various species, including eukaryotes and prokaryotes. It plays a crucial role in regulating RNA stability and translation efficiency, impacting gene expression and cellular functions .
Mechanism of Action
Target of Action
N4-Acetylcytosine (ac4C) is a highly conserved chemical modification found in eukaryotic and prokaryotic RNA, such as tRNA, rRNA, and mRNA . The primary target of ac4C is RNA, where it plays a profound role in the pathogenesis of a wide range of diseases .
Mode of Action
The formation of ac4C depends on the catalytic activity of N-acetyltransferase 10 (NAT10), the only known protein that produces ac4C . NAT10, as the only ac4C acetyltransferase in human cells, can precisely regulate the stability and translation of RNA by catalyzing the acetylation of rRNA , tRNA , and mRNA , which advances our understanding of the role of RNA acetylation modification in cellular physiology and pathology .
Biochemical Pathways
The ac4C modification impacts various aspects of RNA metabolism like stability, structure, translation, localization, splicing . It is part of a complex interaction involving “writers,” “readers,” and “erasers” that play crucial roles in growth, genetics, and disease .
Pharmacokinetics
It is known that the formation of ac4c depends on the catalytic activity of nat10
Result of Action
The ac4C modification results in a variety of functional outcomes which impact normal development and disease . It is significantly associated with various human diseases, especially cancer . The modification enhances the stability and translation of RNA, thereby influencing gene expression .
Action Environment
The action environment of ac4C is primarily within the cellular environment, where it interacts with RNA moleculesIt is known that the presence of nat10, the enzyme that catalyzes the formation of ac4c, is crucial for its action .
Biochemical Analysis
Biochemical Properties
N4-Acetylcytosine is involved in several biochemical reactions, primarily through its incorporation into RNA. The formation of this compound is catalyzed by the enzyme N-acetyltransferase 10 (NAT10). This enzyme transfers an acetyl group from acetyl-CoA to the nitrogen atom at the fourth position of cytosine . This compound interacts with various proteins and enzymes, influencing RNA stability and translation efficiency. For instance, it has been shown to enhance the binding affinity of RNA to ribosomal proteins, thereby facilitating efficient protein synthesis .
Cellular Effects
This compound affects various cellular processes by modulating RNA function. In different cell types, it influences gene expression, cell signaling pathways, and cellular metabolism. For example, in cancer cells, this compound has been observed to alter the expression of oncogenes and tumor suppressor genes, thereby promoting tumor growth and progression . Additionally, it impacts cell signaling pathways by modifying the stability and translation of mRNAs encoding key signaling molecules .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on RNA, altering the RNA’s secondary structure and stability. This modification can enhance or inhibit the binding of RNA-binding proteins and ribosomes, thereby regulating translation . This compound also influences gene expression by affecting the splicing and export of mRNA from the nucleus to the cytoplasm . Furthermore, it can modulate the activity of enzymes involved in RNA metabolism, such as ribonucleases and helicases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound in RNA is influenced by various factors, including temperature, pH, and the presence of specific enzymes. Studies have shown that this compound is relatively stable under physiological conditions but can be degraded by specific ribonucleases over time . Long-term effects of this compound on cellular function include alterations in gene expression profiles and changes in cellular metabolism, which can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance RNA stability and translation, leading to increased protein synthesis and improved cellular function . At high doses, it may cause toxic effects, such as the inhibition of essential RNA processing enzymes and the induction of apoptosis . Threshold effects have been observed, where a specific concentration of this compound is required to elicit significant biological responses .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to RNA metabolism. It interacts with enzymes such as NAT10, which catalyzes its formation, and ribonucleases, which can degrade it . This compound also affects metabolic flux by altering the levels of metabolites involved in RNA synthesis and degradation . Additionally, it can influence the activity of cofactors required for RNA modification and processing .
Preparation Methods
Synthetic Routes and Reaction Conditions: N4-Acetylcytosine can be synthesized through the acetylation of cytosine. The process involves the reaction of cytosine with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields this compound as the primary product .
Industrial Production Methods: In industrial settings, the production of this compound may involve high-performance liquid chromatography-based methods to ensure purity and yield. The use of advanced techniques such as antibody-based detection can also be employed to identify and isolate the compound from complex mixtures .
Chemical Reactions Analysis
Types of Reactions: N4-Acetylcytosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound back to cytosine.
Substitution: this compound can participate in substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include oxidized derivatives of this compound, reduced forms such as cytosine, and substituted compounds with different functional groups .
Scientific Research Applications
N4-Acetylcytosine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study RNA modifications and their effects on RNA structure and function.
Biology: this compound plays a role in regulating gene expression and RNA stability, making it a focus of research in cellular biology.
Medicine: The compound is associated with various human diseases, including cancer. It serves as a biomarker for early tumor diagnosis and prognosis prediction.
Industry: this compound is used in the development of RNA-based therapeutics and diagnostic tools
Comparison with Similar Compounds
N4-Acetyldeoxycytosine: Found in DNA, this modification marks euchromatin regions and is involved in gene expression regulation.
5-Methylcytosine: A well-known DNA modification associated with gene silencing and epigenetic regulation.
N6-Methyladenosine: A common RNA modification that regulates RNA stability and translation.
Uniqueness: N4-Acetylcytosine is unique due to its specific role in RNA modification and its impact on RNA stability and translation efficiency. Unlike other modifications, it is highly conserved across different species and is associated with various human diseases, making it a significant focus of research .
Properties
IUPAC Name |
N-(2-oxo-1H-pyrimidin-6-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-4(10)8-5-2-3-7-6(11)9-5/h2-3H,1H3,(H2,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCKBIINTQEGLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=NC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30163354 | |
Record name | Acetamide, N-(1,2-dihydro-2-oxo-4-pyrimidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30163354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14631-20-0 | |
Record name | Acetamide, N-(1,2-dihydro-2-oxo-4-pyrimidinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014631200 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14631-20-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210403 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-(1,2-dihydro-2-oxo-4-pyrimidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30163354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N4-Acetylcytosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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